N-(3-chlorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio moiety.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may focus on its potential use as a drug candidate for treating specific diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can be compared with other similar compounds, such as:
- N-(4-chloro-3-nitrophenyl)-N’-(3-methylphenylureido)oxamide
- N-(4-chlorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide These compounds share structural similarities but may differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Properties
Molecular Formula |
C19H18ClN3O2S2 |
---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-23-18(25)16-13-7-2-3-8-14(13)27-17(16)22-19(23)26-10-15(24)21-12-6-4-5-11(20)9-12/h4-6,9H,2-3,7-8,10H2,1H3,(H,21,24) |
InChI Key |
NZHOCKNBAHYFNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)Cl)SC4=C2CCCC4 |
Origin of Product |
United States |
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